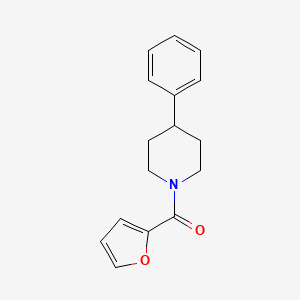
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide, also known as MPTP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for investigating the role of oxidative phosphorylation in cellular metabolism.
Mecanismo De Acción
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide inhibits mitochondrial complex I, which is a key component of the electron transport chain in cellular respiration. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death. The specific mechanism by which N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide induces Parkinson's disease-like symptoms is not fully understood, but it is believed to involve the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been shown to induce Parkinson's disease-like symptoms in humans and primates, including tremors, rigidity, and bradykinesia. It has also been shown to cause a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. Additionally, N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been shown to induce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide is a valuable tool for investigating the role of oxidative phosphorylation in cellular metabolism and the development of neurodegenerative diseases. Its ability to induce Parkinson's disease-like symptoms in humans and primates makes it a valuable model for studying the disease. However, N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has some limitations, including its toxicity and the fact that it induces a specific type of Parkinson's disease that may not fully represent the disease in humans.
Direcciones Futuras
There are several future directions for N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide research, including the development of new models for studying Parkinson's disease, the investigation of the role of mitochondrial dysfunction in other neurodegenerative diseases, and the development of new drugs that target mitochondrial complex I. Additionally, there is a need for further research into the mechanisms by which N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide induces Parkinson's disease-like symptoms, as well as the development of new treatments for the disease.
Métodos De Síntesis
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with morpholine and propargyl bromide, followed by a condensation reaction with acetic anhydride. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been used extensively in scientific research as a tool for investigating the role of oxidative phosphorylation in cellular metabolism. It has been shown to induce Parkinson's disease-like symptoms in humans and primates, making it a valuable model for studying the disease. Additionally, N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been used to study the effects of mitochondrial dysfunction on cellular processes and the development of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-2-13(16)14-10-11(12-4-3-9-18-12)15-5-7-17-8-6-15/h2-4,9,11H,1,5-8,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZWIIPNCJMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)

![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)


![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)
![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)